Antiparasitic Agent-21: A Technical Guide to Synthesis, Characterization, and Mechanism of Action
Antiparasitic Agent-21: A Technical Guide to Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiparasitic agent-21 is a potent, broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class of compounds. It is a semi-synthetic derivative of a natural product produced by the bacterium Streptomyces avermitilis. This agent is primarily a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[1][2] Its efficacy against a wide range of internal and external parasites has made it a cornerstone in both veterinary and human medicine.[1][2][3] This document provides a comprehensive technical overview of the synthesis, characterization, and biological activity of Antiparasitic agent-21.
Synthesis of Antiparasitic Agent-21
The industrial synthesis of Antiparasitic agent-21 involves the selective hydrogenation of Avermectin, a mixture of closely related compounds produced via fermentation of Streptomyces avermitilis.[2][4] The key transformation is the reduction of the C22-C23 double bond of Avermectin B1a and B1b, which is the most sterically accessible of the five double bonds in the molecule.[5]
Reaction Scheme:
Avermectin B1a/B1b → Antiparasitic agent-21 (22,23-dihydroavermectin B1a/B1b)
This selective hydrogenation is typically achieved using a homogeneous catalyst, such as a Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) or, more recently, ruthenium-based catalysts to improve cost-effectiveness and reduce heavy metal contamination.[4][5][6]
Experimental Protocol: Synthesis
Objective: To synthesize Antiparasitic agent-21 via selective hydrogenation of Avermectin.
Materials:
-
Avermectin (analytical grade)
-
Ruthenium trichloride (RuCl₃)
-
Mono-sulfonated triphenylphosphine sodium salt (TPPMS)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrogen gas (high purity)
-
Autoclave reactor
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving ruthenium trichloride and mono-sulfonated triphenylphosphine sodium salt in deionized water. The molar ratio of TPPMS to RuCl₃ should be approximately 4:1.[7]
-
Reaction Setup: Charge a high-pressure autoclave reactor with a specific amount of Avermectin.[5][7]
-
Add the organic solvent system, typically a two-phase system of toluene, water, and ethanol, to the reactor. A common mass ratio is 5:2:1 (toluene:water:ethanol).[5][7]
-
Introduce the prepared aqueous catalyst solution into the reactor. The mass ratio of ruthenium trichloride to Avermectin is typically in the range of 1:10 to 1:20.[7]
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 0.3–4 MPa.[5][7]
-
Heat the reaction mixture to 40–80 °C while stirring continuously.[7]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of Avermectin.
-
Work-up and Purification: Once the reaction is complete (typically when Avermectin conversion reaches >75%), cool the reactor to room temperature and carefully vent the hydrogen gas.[5]
-
The product, Antiparasitic agent-21, will be in the organic phase, while the catalyst remains in the aqueous phase. Separate the organic layer.[5][7]
-
Wash the organic layer with deionized water to remove any residual catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude Antiparasitic agent-21.
-
Further purification can be achieved by chromatography if necessary.
Experimental Workflow: Synthesis of Antiparasitic Agent-21
Caption: Workflow for the synthesis of Antiparasitic agent-21.
Characterization of Antiparasitic Agent-21
The identity, purity, and quantity of Antiparasitic agent-21 are determined using a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: Characterization
Objective: To confirm the identity and determine the purity of the synthesized Antiparasitic agent-21.
1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[1]
-
Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile or methanol) and water.
-
Detection: UV detection at approximately 245 nm.[1]
-
Procedure:
-
Prepare standard solutions of Antiparasitic agent-21 and Avermectin of known concentrations.
-
Prepare a solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to Antiparasitic agent-21 and any unreacted Avermectin based on their retention times compared to the standards.
-
Calculate the purity of the product by determining the area percentage of the Antiparasitic agent-21 peak relative to all other peaks.
-
2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.
-
Procedure:
-
Infuse a dilute solution of the purified product into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the two major components of Antiparasitic agent-21 by their molecular weights.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR spectroscopy.
-
Procedure:
-
Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra.
-
The disappearance of the signals corresponding to the C22-C23 vinyl protons in the ¹H NMR spectrum of Avermectin and the appearance of new aliphatic signals confirms the successful hydrogenation.
-
Physicochemical and Spectroscopic Data
| Property | Data for Component B1a | Data for Component B1b | Reference |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₇H₇₂O₁₄ | [2][3] |
| Molecular Weight | 875.10 g/mol | 861.07 g/mol | [2][3] |
| HPLC Retention Time | ~4.2 min (under specific conditions) | Varies with conditions | [1] |
| Mass Spec (m/z) | [M+Na]⁺ ≈ 898.1 | [M+Na]⁺ ≈ 884.1 | N/A |
Mechanism of Action and Biological Activity
Antiparasitic agent-21 exerts its primary effect by targeting the nervous and muscle systems of invertebrates.[2]
Primary Mechanism of Action:
The agent binds with high affinity and selectivity to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[2][8] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions.[2][8] The influx of negative ions causes hyperpolarization of the cell membrane, which in turn leads to the paralysis and eventual death of the parasite.[2][8] Mammals lack these specific glutamate-gated chloride channels and the agent has a low affinity for mammalian ligand-gated channels, contributing to its favorable safety profile in hosts.[3]
Signaling Pathway: Primary Mechanism of Action
Caption: Mechanism of action of Antiparasitic agent-21 on GluCls.
Additional Biological Activities:
Recent research has shown that Antiparasitic agent-21 can modulate various signaling pathways, which may contribute to its broad-spectrum activity and potential applications beyond parasitology, such as in oncology.[9][10] These include:
-
Inhibition of PAK1: The agent can inhibit the p21-activated kinase 1 (PAK1), which in turn downregulates the Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[9][10]
-
Wnt/β-catenin Pathway: It has been shown to inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.[9]
-
Nuclear Import Inhibition: Some studies suggest it can disrupt the nuclear import of viral proteins by targeting the importin (IMPα/β1) heterodimer, indicating potential antiviral properties.[8][11]
Quantitative Biological Activity Data
The in vitro activity of Antiparasitic agent-21 has been evaluated against various targets. The following table summarizes key findings.
| Target Organism/Cell Line | Assay | IC₅₀ Value | Reference |
| Plasmodium cynomolgi (liver schizonts) | In vitro causal protection | 10.42 µM | [12] |
| Plasmodium cynomolgi (hypnozoites) | In vitro causal protection | 29.24 µM | [12] |
| Plasmodium berghei (liver stage) | In vitro inhibition | 2.1 µM | [12] |
| SARS-CoV-2 infected Vero/hSLAM cells | Viral RNA reduction | ~5 µM | [13] |
| Various Cancer Cell Lines | Proliferation inhibition | 3–10 µM | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103387594A - Method for synthesizing ivermectin - Google Patents [patents.google.com]
- 6. EP0915900A1 - Process for the preparation of ivermectin - Google Patents [patents.google.com]
- 7. CN103387594B - Method for synthesizing ivermectin - Google Patents [patents.google.com]
- 8. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
